CRBN Binding Affinity
In a head-to-head comparable cellular assay format, 4-hydroxy-2-methylisoindoline-1,3-dione demonstrates an IC50 of 550 nM for displacement of a fluorescent CRBN tracer in HEK293T cells expressing NanoLuc-fused CRBN [1]. Under identical assay conditions (displacement of BODIPY-lenalidomide from N-terminal NanoLuc-fused CRBN in HEK293T cells, 2-hour incubation), lenalidomide exhibits an IC50 of 1380 nM [2]. This represents an approximately 2.5-fold higher apparent binding affinity for the target compound relative to lenalidomide. For procurement context, pomalidomide under a distinct but related assay format (AlphaScreen CRBN-DDB1 competition) shows an IC50 of 63.1 nM [3], while thalidomide in a fluorescence polarization assay yields an IC50 of approximately 30 μM [4], positioning the target compound intermediate between lenalidomide and pomalidomide in CRBN engagement.
IC50: 550 nM
IC50: 1,380 nM
| Evidence Dimension | CRBN target engagement (IC50) |
|---|---|
| Target Compound Data | IC50 = 550 nM |
| Comparator Or Baseline | Lenalidomide: IC50 = 1380 nM; Pomalidomide: IC50 = 63.1 nM (AlphaScreen); Thalidomide: IC50 ≈ 30,000 nM |
| Quantified Difference | Target compound 2.5-fold more potent than lenalidomide in same assay format; 21.8-fold less potent than pomalidomide; 54.5-fold more potent than thalidomide |
| Conditions | NanoBRET assay; HEK293T cells expressing N-terminal NanoLuc-fused CRBN; displacement of BODIPY-lenalidomide tracer; 2-hour incubation |
Why This Matters
This compound provides a CRBN binding affinity profile distinct from lenalidomide, enabling fine-tuned degradation kinetics in PROTAC design without resorting to ultra-high-potency ligands that may increase off-target degradation risk.
- [1] BindingDB BDBM50614095 (CHEMBL304572). IC50: 550 nM. Displacement of BODIPY-lenalidomide from human N-terminal NanoLuc-fused CRBN expressed in HEK293T cells incubated for 2 hrs by NanoBRET assay. View Source
- [2] BindingDB BDBM50630780 (lenalidomide). IC50: 1380 nM. Displacement of BODIPY-lenalidomide from human N-terminal NanoLuc-fused CRBN expressed in HEK293T cells incubated for 2 hrs by NanoBRET assay. View Source
- [3] BindingDB BDBM65456 (pomalidomide). IC50: 63.1 nM. Thalidomide competition AlphaScreen assay measuring binding affinity to CRBN-DDB1 complex. View Source
- [4] activeinhibitor.com. Thalidomide, lenalidomide, and pomalidomide exhibit dose-dependent interaction with CRBN-DB1 complex with IC50 values of ~30 μM, ~3 μM, and ~3 μM, respectively. View Source
